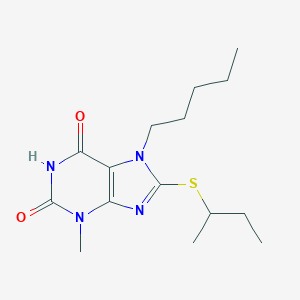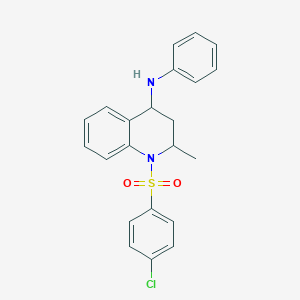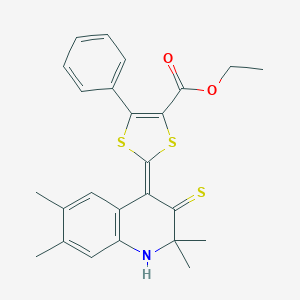
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a potent inhibitor of phosphodiesterase-4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
Mecanismo De Acción
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exerts its effects by inhibiting PDE4, which is responsible for the breakdown of cAMP. cAMP is a key signaling molecule that regulates a variety of physiological processes, including inflammation, immune response, and cognitive function. By inhibiting PDE4, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In preclinical studies, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to reduce inflammation in the lungs of mice with asthma and COPD, as well as improve cognitive function in animal models of Alzheimer's disease. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has also been shown to have anti-depressant effects in rodent models of depression. Additionally, 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to have a favorable safety profile and does not appear to have any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its potent and selective inhibition of PDE4. This makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. However, one of the limitations of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as asthma and COPD. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential as a cognitive enhancer and anti-depressant. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has shown promising results in animal models, and further research is needed to determine its potential for human use. Additionally, further research is needed to optimize the synthesis method of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione to make it more accessible for widespread use in research.
Métodos De Síntesis
The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves a series of chemical reactions that require technical expertise and specialized equipment. The initial step involves the reaction of 2,6-dioxopurine with 3-methyl-1-butylamine in the presence of a base catalyst to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine. The second step involves the reaction of the resulting compound with sulfuric acid to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine sulfate. The final step involves the reaction of the sulfate salt with sodium hydroxide to yield 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its role as a PDE4 inhibitor. PDE4 inhibitors have been shown to have anti-inflammatory, anti-depressant, and cognitive-enhancing effects. 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been found to be a potent PDE4 inhibitor and has shown promising results in preclinical studies for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders, such as Alzheimer's disease and depression.
Propiedades
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415847.png)
![5-(4-bromophenyl)-1-(3-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415849.png)
![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)

![(4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B415853.png)

![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinyl methyl ether](/img/structure/B415860.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![(2-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B415862.png)
![Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415863.png)

![4,4,7,8-tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415868.png)